n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-methyl-4-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJQMRHUKTDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidone with methylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the consistency and quality of the final compound .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s piperidine ring and benzamide group undergo selective oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) .
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Products :
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Oxidation of the piperidine ring yields ketones (e.g., 4-oxopiperidine derivatives).
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Benzamide oxidation generates carboxylic acids or nitrobenzene derivatives under strong oxidative conditions.
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Example :
Reduction Reactions
The compound’s amide and aromatic groups participate in reduction pathways:
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Reagents/Conditions : Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with palladium catalysts, or lithium aluminum hydride (LiAlH₄) .
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Products :
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Reduction of the amide group produces amines (e.g., N-methyl-4-(piperidin-4-yl)benzylamine).
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Partial reduction of the aromatic ring forms cyclohexane derivatives.
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Industrial Application :
Sodium dithionite-mediated reduction is employed in large-scale syntheses of intermediates for antipsychotic drugs .
Substitution Reactions
The piperidine nitrogen and benzamide functional groups are sites for nucleophilic substitution:
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Reagents/Conditions : Alkyl halides (e.g., methyl iodide), acyl chlorides, or sulfonating agents in the presence of bases like triethylamine .
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Products :
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N-Alkylation of the piperidine nitrogen yields quaternary ammonium salts.
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Benzamide substitution forms esters or thioamides.
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Case Study :
Reaction with methyl iodide under basic conditions:
Hydrolysis Reactions
Controlled hydrolysis modifies the benzamide moiety:
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Reagents/Conditions : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or alcoholic solvents .
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Products :
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Acidic hydrolysis generates 4-(piperidin-4-yl)benzoic acid.
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Basic hydrolysis produces ammonium salts.
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Optimized Protocol :
Hydrolysis using 3M HCl in methanol at 60°C for 6 hours achieves >90% conversion to benzoic acid derivatives .
Complexation and Salt Formation
The hydrochloride salt participates in ion-exchange and coordination chemistry:
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Reagents/Conditions : Metal chlorides (e.g., ZnCl₂), sulfonic acids, or polymer-supported resins .
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Products :
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Zinc complexes for catalytic applications.
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Sulfonate salts with enhanced solubility.
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Mechanistic Insights
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Amide Bond Reactivity : The electron-withdrawing benzamide group increases the electrophilicity of the piperidine nitrogen, facilitating alkylation and acylation .
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Steric Effects : Substituents on the piperidine ring influence reaction rates; bulkier groups reduce nucleophilic substitution efficiency .
Scientific Research Applications
Neurological Disorders
Research indicates that n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential therapeutic roles in treating conditions such as depression, anxiety, and other mood disorders.
A study evaluated derivatives of piperidine-based benzamides for their antitumor activity, revealing that certain compounds could inhibit cell proliferation in cancer cell lines, indicating a dual role in both neurological and oncological contexts .
Antitumor Activity
The compound has been investigated for its antitumor properties. A series of studies focused on piperidine derivatives demonstrated that specific analogs exhibited potent antitumor activity against HepG2 cells (a human liver cancer cell line). For instance, one derivative showed an IC50 value of 0.25 μM, indicating strong inhibitory effects on cancer cell growth .
The mechanism of action appears to involve modulation of cell cycle regulators such as cyclin B1 and p53, suggesting that this compound could induce cell cycle arrest through a p53/p21-dependent pathway .
Case Study 1: Antitumor Efficacy
In a notable study, researchers synthesized a variety of N-(piperidine-4-yl)benzamide derivatives, including this compound. The study found that certain compounds significantly inhibited HepG2 cell proliferation and altered the expression levels of key proteins involved in the cell cycle .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds derived from the piperidine scaffold. It was reported that these compounds exhibited anxiolytic properties in animal models, suggesting their potential use as therapeutic agents for anxiety disorders.
Mechanism of Action
The mechanism of action of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-4-(piperidin-4-yl)benzamide
- n-Methyl-4-(piperidin-4-yl)benzamide nitrate
- n-Methyl-4-(piperidin-4-yl)benzamide sulfate
Uniqueness
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .
Biological Activity
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride, a compound with significant neuropharmacological implications, has garnered attention for its potential therapeutic effects on various neurological disorders. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 227.72 g/mol
The structure consists of a piperidine ring attached to a benzamide moiety, which is crucial for its interaction with biological targets.
Research indicates that this compound interacts primarily with neurotransmitter systems in the central nervous system (CNS). Its ability to cross the blood-brain barrier enhances its efficacy in treating conditions such as anxiety and depression. The compound has been shown to influence pathways related to the following:
- Neurotransmitter Receptors : It exhibits binding affinity to various receptors, including serotonin and dopamine receptors, which are pivotal in mood regulation.
- Hypoxia-Inducible Factor 1 (HIF-1) : Similar compounds have been found to activate HIF-1α, promoting transcription of genes involved in cell survival and proliferation under hypoxic conditions, potentially linking it to anticancer properties.
Antitumor Effects
Several studies have reported on the antitumor activity of this compound and its derivatives. For instance, one study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, revealing that certain compounds exhibited potent activity against HepG2 cancer cells with IC values as low as 0.25 μM. The mechanism involved cell cycle arrest through a p53/p21-dependent pathway .
Neuropharmacological Activity
The compound's neuropharmacological profile suggests potential applications in treating anxiety and depression. Its interaction with neurotransmitter systems may lead to modulation of mood-related pathways, making it a candidate for further investigation in psychiatric disorders.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Enhanced lipophilicity; different pharmacokinetics |
| N-Methyl-4-(piperidin-4-yl)benzamide | Lacks methyl substitution on the benzene ring | Potentially different biological activity |
| 4-Ethyl-N-(piperidin-4-yl)benzamide | Ethyl group instead of methyl | Altered sterics; may affect receptor binding |
The unique methyl substitution on the benzene ring of this compound could significantly influence its biological activity compared to other derivatives.
Case Studies and Research Findings
- Neuropharmacology : A study highlighted that compounds similar to this compound show significant interactions with neurotransmitter systems, indicating potential for treating CNS disorders.
- Anticancer Activity : In vitro studies demonstrated that certain derivatives could inhibit cell growth in various cancer cell lines, suggesting a promising avenue for cancer therapy .
- Mechanistic Insights : Investigations into the compound's action on HIF pathways revealed that it could induce apoptosis in tumor cells by modulating key regulatory proteins like p21 and caspases.
Q & A
Q. What are the established synthetic routes for n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride, and how are key intermediates purified?
Answer: A common approach involves sequential alkylation, benzoylation, and deprotection steps. For example:
- Alkylation : Reacting a primary amine (e.g., 4-chloroaniline) with a Boc-protected piperidone to form a secondary amine intermediate.
- Benzoylation : Introducing the benzamide group using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions.
- Deprotection : Removing the Boc group with HCl in dioxane or methanol to yield the free amine.
- Purification : Final products are typically isolated via reverse-phase HPLC or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with piperidine protons appearing as multiplet signals at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity, such as kinase or receptor inhibition?
Answer:
- Target Selection : Prioritize receptors or enzymes structurally related to piperidine benzamides (e.g., serotonin receptors or cell cycle regulators) .
- Assay Conditions : Use cell lines (e.g., HepG2 for cytotoxicity) with ATP concentration-matched buffers to avoid false positives. Include controls for solubility (e.g., DMSO ≤0.1%) and stability (pH 7.4, 37°C) .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM, monitoring IC₅₀ values via fluorescence or luminescence readouts .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
Answer:
- Solubility Checks : Verify compound solubility in assay buffers (e.g., PBS, DMEM) using dynamic light scattering (DLS) .
- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates that may affect in vivo relevance .
- Environmental Factors : Control pH (6.0–8.0) and temperature (4–37°C) to mimic physiological conditions, as these parameters alter piperidine ring conformation and binding affinity .
Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions?
Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation and reduce acyl chloride hydrolysis .
- Temperature Control : Maintain reactions at 0–5°C during acyl chloride additions to prevent exothermic side reactions .
- Workup Protocols : Quench unreacted reagents with aqueous NaHCO₃ and extract products using ethyl acetate to remove polar impurities .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for a target receptor?
Answer:
- Substituent Modification : Replace the N-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions in binding pockets .
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the benzamide’s para position to increase metabolic stability and receptor affinity .
- Salt Form Comparison : Test hydrochloride vs. hydrobromide salts to assess counterion effects on solubility and bioavailability .
Safety and Stability
Q. What safety protocols are essential for handling this compound in oxygen-sensitive reactions?
Answer:
- Inert Atmosphere : Use gloveboxes or Schlenk lines for reactions requiring anhydrous conditions (e.g., Grignard additions) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators if handling powders .
- Waste Disposal : Neutralize acidic residues with 10% NaOH before disposal in designated halogenated waste containers .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months, analyzing degradation via HPLC .
- Light Sensitivity : Expose to UV (365 nm) for 48 hours to detect photolytic byproducts (e.g., piperidine ring oxidation) .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
